molecular formula C3H6O<br>CH2=CHCH2OH<br>C3H6O B041490 Allyl alcohol CAS No. 107-18-6

Allyl alcohol

Cat. No. B041490
CAS RN: 107-18-6
M. Wt: 58.08 g/mol
InChI Key: XXROGKLTLUQVRX-UHFFFAOYSA-N
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Description

Allyl alcohol, or 3-propen-1-ol, is an organic compound used in various chemical syntheses. It is characterized by its distinctive molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • Enantioselective Synthesis : Allyl alcohol can be synthesized through Cu-catalyzed enantioselective reduction of enones or alkylation/hydrostannylation/Stille coupling of non-racemic propargyl alcohols (Narczyk, Pieczykolan, & Stecko, 2018).
  • Asymmetric Allylation : Stereoselective syntheses of highly-functionalized homoallylic alcohols are possible via asymmetric allylation, using techniques such as transmetalation from allylic stannane to a chiral borane controller (Williams, Brooks, Meyer, & Clark, 1998).
  • Kocienski-Julia Olefination : A unique Kocienski-Julia olefination reaction enables the efficient synthesis of allylic TBS ethers and allylic alcohols (Pospísil & Markó, 2006).

Molecular Structure Analysis

The molecular structure of gaseous allyl alcohol has been determined through a combination of electron diffraction, microwave and infrared data, and ab-initio calculations. The study revealed the geometrical configurations of allyl alcohol in its different forms (Vanhouteghem, Pyckhout, Alsenoy, Enden, & Geise, 1986).

Chemical Reactions and Properties

  • Polymerization and Structure : Allyl alcohol undergoes radical polymerization, resulting in distinctive chain ends and low molecular weight polymers, with vinyl and aldehyde group chain ends (Oh, Kinney, Wang, & Rinaldi, 2002).
  • Catalytic Substitution : Allylic substitution can be performed using allyl alcohols as allylating agents in water, utilizing a palladium catalyst (Manabe & Kobayashi, 2003).

Physical Properties Analysis

The polymerization of allyl alcohol by radiation leads to the formation of microencapsulated structures with specific physical properties, influenced by factors like oxygen presence and irradiation conditions (Usanmaz & Saricilar, 1989).

Chemical Properties Analysis

Scientific Research Applications

  • Detection in Metal-Organic Frameworks : Desai et al. (2020) highlighted the use of metal-organic frameworks for the selective detection of allyl alcohol, useful for identifying environmentally-toxic molecules and biologically-active reactive species (Desai et al., 2020).

  • HIV-1 Infected Cells : A study by Shoji et al. (1993) discovered that allyl compounds can selectively kill HIV-1-infected cells, aiding in the study of the virus's cytopathic effects (Shoji et al., 1993).

  • Organic Synthesis : Lumbroso et al. (2013) reported on the catalytic asymmetric synthesis of allylic alcohols and derivatives, offering versatile building blocks for synthesizing complex molecules, including natural products and potential therapeutic agents (Lumbroso et al., 2013).

  • Soil Detoxication and Nutrient Source : Jensen (1959) found that allyl alcohol rapidly detoxicates soil and serves as a nutrient for various bacteria, presenting an alternative to traditional herbicides for controlling dormant seed (Jensen, 1959).

  • Hepatotoxicity Studies : Pang et al. (1997) showed that cryopreserved hepatocytes maintained on hydrated collagen gels have similar sensitivity to allyl alcohol as freshly isolated hepatocytes, making them a useful system for studying hepatotoxic effects in vitro (Pang et al., 1997).

  • Genetic Research in Arabidopsis : Santos et al. (2003) used allyl alcohol selection in Arabidopsis to isolate regulatory mutants due to silencing of ADH1 rather than mutation of a regulatory locus (Santos et al., 2003).

  • Raw Material Synthesis Limitations : Nagato (2004) discussed the use of allyl alcohol as a versatile intermediate compound for synthesizing raw materials, noting its limited use due to toxicity and irritative properties (Nagato, 2004).

  • Intoxication Studies in Mice : Ferrali et al. (1990) studied iron release and erythrocyte damage in mice due to allyl alcohol intoxication, which promotes lipid peroxidation (Ferrali et al., 1990).

  • Palladium-Catalyzed Substitution Reactions : Manabe and Kobayashi (2003) demonstrated the successful allylic substitution of allyl alcohols in water using palladium and 1-adamantanecarboxylic acid, applicable to various substrates (Manabe & Kobayashi, 2003).

  • Extraction from Aqueous Solutions : Al-Haimi et al. (2021) explored the extraction of allyl alcohol from aqueous solutions using ionic liquids, showing high selectivity and partition ratio suitable for industrial applications (Al-Haimi et al., 2021).

Safety And Hazards

Allyl alcohol is classified as hazardous. It is highly flammable and acutely toxic via oral, dermal, and inhalation exposure routes. It is also a skin, eye, and respiratory irritant and very toxic to aquatic life . Its threshold limit value (TLV) is 2 ppm .

properties

IUPAC Name

prop-2-en-1-ol
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InChI

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2
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InChI Key

XXROGKLTLUQVRX-UHFFFAOYSA-N
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Canonical SMILES

C=CCO
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Molecular Formula

C3H6O, Array
Record name ALLYL ALCOHOL
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Related CAS

27251-32-7
Record name 2-Propen-1-ol, homopolymer
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DSSTOX Substance ID

DTXSID8020044
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Molecular Weight

58.08 g/mol
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Physical Description

Allyl alcohol appears as a clear colorless liquid with a mustard-like odor. Flash point 70 °F. Very toxic by inhalation and ingestion. Less dense than water (7.1 lb / gal). Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent, mustard-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, mustard-like odor.
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Boiling Point

206 °F at 760 mmHg (EPA, 1998), 96.9 °C, Azeotropic boiling point of 72.3% allyl alcohol and 27.7% water: 88.89 °C, 97.00 to 98.00 °C. @ 760.00 mm Hg, 97 °C, 205 °F
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Flash Point

71.6 °F (EPA, 1998), 22 °C, 70 °F (21 °C) (closed cup), 90 °F (open cup), 70 °F (open cup); 75 °F (closed cup), 21 °C c.c., 70 °F
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Solubility

Miscible (NIOSH, 2023), Infinitely soluble in water at 20 °C, Miscible with alcohol, chloroform, ether, petroleum ether, 1000 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: >1000 (very soluble), Miscible
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Density

0.854 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8540 at 20 °C/4 °C, Bulk density: 7.11 lb/gal at 20 °C, Liquid heat capacity = 0.493 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.123 BTU-in/hr-sq ft-F at 77.09 °F; Saturated vapor density = 0.00375 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.327 BTU/lb-F at 70 °F, Relative density (water = 1): 0.9, 0.85
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.00 (Air = 1), Relative vapor density (air = 1): 2.0, 2
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Vapor Pressure

23.8 mmHg at 77 °F (EPA, 1998), 25.4 [mmHg], 25.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 17 mmHg
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Mechanism of Action

Hepatotoxicity of allyl alcohol involves its bioactivation to acrolein and subsequent protein sulfhydryl loss and lipid peroxidation. However, the links between these events and hepatocellular death are not known. The purpose of these studies was to examine whether specific signal transduction pathways are associated with allyl alcohol toxicity in hepatocytes. Inhibition or augmentation of cyclic AMP and/or protein kinase A (PKA) by Rp-Ado-3N,5N-cyclic monophosphorothioate triethylamine salt or 3-isobutyl-1-methylxanthine had no effect on allyl alcohol-induced cell death. H-7, an inhibitor of PKA, protein kinase C (PKC), and protein kinase G (PKG), partially inhibited cell killing by allyl alcohol, whereas chelerythrine chloride, a nonselective PKC inhibitor, almost completely abolished allyl alcohol cytotoxicity. Neither 2,2N,3,3N,4,4N-hexahydroxy-1,1N,-biphenyl-6,6N-dimethanol-dimethyl ether, a selective PKC alpha and beta inhibitor, nor bisindolylmaleimide I, an inhibitor of PKC alpha, beta, and epsilon, had any effect on allyl alcohol cytotoxicity. In contrast, rottlerin, a selective PKCdelta inhibitor, blocked hepatocellular killing by allyl alcohol. Cytoprotection by chelerythrine chloride and rottlerin was not the result of inhibition of bioactivation of allyl alcohol because each inhibitor also prevented cell death from acrolein. Western blotting and immunohistochemical techniques revealed that allyl alcohol stimulated phosphorylation and translocation of PKCdelta to hepatocyte membranes (i.e., activation), and this activity was inhibited by rottlerin. Cell death appeared to occur via oncotic necrosis rather than apoptosis based on single-stranded DNA ELISA and propidium iodide staining. Together, these results indicate that activation of PKCdelta is a critical, early event in initiating hepatocyte injury and death from allyl alcohol.
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Product Name

Allyl alcohol

Color/Form

Colorless liquid, Mobile liquid

CAS RN

107-18-6
Record name ALLYL ALCOHOL
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Melting Point

-200 °F (EPA, 1998), -129 °C, -200 °F
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Synthesis routes and methods I

Procedure details

The tube described in Example I was charged with 79.1 grams of "magnesia" catalyst (3/16 in. pills, manufactured by Dart Industries) containing about 45% magnesium hydroxide and 4% manganese oxide in addition to the magnesium oxide (50%), and operated with the same conditions and procedure as in Example I. Analysis of the effluent in this case showed the presence of 3.8 g of unconverted allyl acetate (8% recovery), 24.9 g of allyl alcohol (90% yield based on 92% conversion), 30.7 g of methyl acetate (90% yield) and the excess methanol.
[Compound]
Name
magnesia
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Synthesis routes and methods II

Procedure details

The tube described above was charged with 152 g. of magnesia catalyst (Harshaw Mg 0601 T, 1/8 in. extruded pellets). After pretreatment with methanol vapor at 200°-220°C. the tube was maintained at that temperature range while a mixture of 50 g. of allyl acetate and 150 g. of methanol was passed through over 1.5 hours. Quantitative glpc analysis of the effluent showed the presence of 9.1 g. of unconverted allyl acetate (18% recovery), 21.7 g of allyl alcohol (91% yield based on 82% conversion), 27.9 g of methyl acetate (92% yield) and the excess methanol. The allyl alcohol could be readily isolated by distillation.
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Synthesis routes and methods III

Procedure details

FIG. 2 shows a process further including a step of producing an aqueous 70% by mass allyl alcohol solution by hydrolyzing allyl acetate produced using a hydrolysis reactor 24. When allyl acetate produced by reacting oxygen, acetic acid and propylene is subsequently hydrolyzed to produce allyl alcohol, allyl acetate separated and distilled by the first distillation column 9 shown in FIG. 1 may be fed to the hydrolysis reactor. In the example of FIG. 2, a reaction mixed liquid (a bottom liquid 14 of a gas-liquid separator column) is fed through a middle tank 7 to a hydrolysis reactor 24 without separating and purifying allyl acetate. In FIG. 2, 26 denotes a second distillation column, and a reaction liquid 25 from the hydrolysis reactor 24 is distilled and separated into a bottom liquid of a second distillation column, and a top liquid 27 of a second distillation column. A bottom liquid of a second distillation column contains an acetic acid (comprising the unreacted acetic acid and acetic acid produced by hydrolysis), water and the other high-boiling point components. A top liquid 27 of a second distillation column is a mixture of allyl alcohol, allyl acetate and water.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Allyl alcohol
Reactant of Route 2
Allyl alcohol
Reactant of Route 3
Allyl alcohol
Reactant of Route 4
Allyl alcohol
Reactant of Route 5
Allyl alcohol
Reactant of Route 6
Allyl alcohol

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